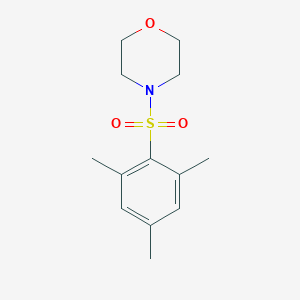![molecular formula C13H18ClNO3S B225172 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in insulin signaling and glucose metabolism. In
Mecanismo De Acción
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a potent and selective inhibitor of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. It binds to the active site of the enzyme and prevents it from dephosphorylating its substrates, including the insulin receptor and insulin receptor substrate-1. This leads to increased insulin signaling and improved glucose metabolism.
Biochemical and Physiological Effects:
In animal models of diabetes and obesity, treatment with 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism. It also reduces body weight and adiposity, possibly by increasing energy expenditure. However, the effects of this compound on other physiological systems are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is its selectivity for 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. This allows researchers to study the specific role of this enzyme in insulin signaling and glucose metabolism without affecting other signaling pathways. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals or cells. It also has a short half-life in vivo, which may limit its effectiveness in chronic studies.
Direcciones Futuras
There are several future directions for research on 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether. One area of interest is the development of more potent and selective 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether inhibitors. Another direction is the investigation of the long-term effects of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether inhibition on glucose metabolism and other physiological systems. Additionally, this compound could be used as a tool to study the role of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more soluble and stable forms of this compound could improve its utility in lab experiments.
Métodos De Síntesis
The synthesis of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves several steps. The starting material is 4-chloro-2-nitrophenol, which is converted to the corresponding amine via reduction with sodium dithionite. The amine is then reacted with 2-methylpiperidine and sulfur dioxide to yield the sulfonamide intermediate. Finally, the sulfonamide is treated with methyl iodide to produce the desired product.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. Therefore, 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has been used as a tool compound to study the role of 4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether in these diseases.
Propiedades
Nombre del producto |
4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether |
|---|---|
Fórmula molecular |
C13H18ClNO3S |
Peso molecular |
303.81 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-5-3-4-8-15(10)19(16,17)13-9-11(14)6-7-12(13)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
RKGLIKBMZZAXSU-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)


![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)



